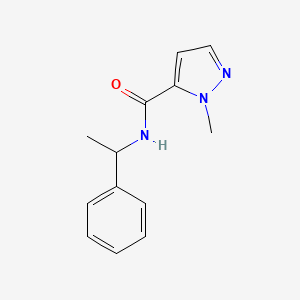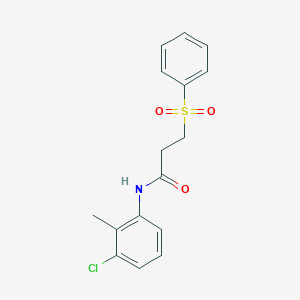
1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole core.
N-alkylation: The pyrazole ring is then alkylated using methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the nitrogen atom.
Amidation: The final step involves the reaction of the N-methyl pyrazole with 1-phenylethylamine and a carboxylating agent such as carbonyl diimidazole to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Pharmaceuticals: It is explored as a potential active ingredient in the development of new therapeutic agents.
Material Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Biology: It is used in biochemical studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, or cellular metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide
- 1-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide
- 1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxylate
Uniqueness
1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its carboxamide group at the 5-position of the pyrazole ring differentiates it from other similar compounds, influencing its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-methyl-N-(1-phenylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10(11-6-4-3-5-7-11)15-13(17)12-8-9-14-16(12)2/h3-10H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYXOUNPWDZFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B5257605.png)
![3-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5257615.png)
![2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-ETHOXYPHENYL)ACETAMIDE](/img/structure/B5257625.png)
![{1-[7-(3-thienylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidin-3-yl}methanol](/img/structure/B5257630.png)
![[3-(3-chlorobenzyl)-1-(2,5-dimethylpyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B5257636.png)
![N,N,2-trimethyl-7-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5257646.png)
![5-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxy-N-methylbenzamide](/img/structure/B5257649.png)

![N-[4-(butan-2-yl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B5257655.png)
![N-cyclopropyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5257658.png)
![(3aS,6aS)-6-oxo-5-propyl-2-(3-thiophen-3-ylpropanoyl)-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5257663.png)
![(4aS*,8aR*)-6-(2-furoyl)-1-[2-(5-methyl-2-furyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5257669.png)


